Ethacrynic Acid

Description

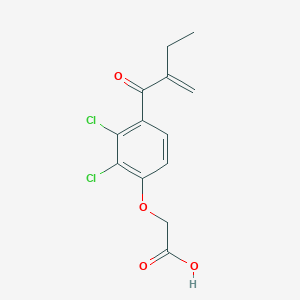

Structure

3D Structure

Properties

IUPAC Name |

2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOLMBLBETYQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2O4 | |

| Record name | ETHACRYNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6500-81-8 (hydrochloride salt) | |

| Record name | Ethacrynic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025257 | |

| Record name | Ethacrynic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethacrynic acid is a white solid. (NTP, 1992), Solid | |

| Record name | ETHACRYNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethacrynic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Sparingly soluble in water, aq acids; soluble in chloroform, Very slightly soluble in water but soluble in most organic solvents such as alcohols, chloroform, and benzene, 1.94e-02 g/L | |

| Record name | ETHACRYNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHACRYNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethacrynic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, White, or practically white, crystalline powder | |

CAS No. |

58-54-8 | |

| Record name | ETHACRYNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethacrynic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethacrynic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etacrynic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHACRYNIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHACRYNIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethacrynic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etacrynic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHACRYNIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5DP350VZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHACRYNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethacrynic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °F (NTP, 1992), 118.5-120.5, 121-122 °C, 122.5 °C | |

| Record name | ETHACRYNIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Etacrynic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHACRYNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethacrynic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Investigating the Anticancer Properties of Ethacrynic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethacrynic acid (ECA), a phenoxyacetic acid derivative, has long been clinically utilized as a potent loop diuretic.[1] However, a growing body of evidence has illuminated its potential for drug repurposing as a multifaceted anticancer agent.[2] ECA has been shown to modulate several cancer hallmark processes, including proliferation, apoptosis, metastasis, and drug resistance, through various mechanisms of action.[3] This technical guide provides an in-depth review of the primary anticancer properties of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the key experimental protocols used for its investigation. Detailed methodologies are provided alongside structured data tables and signaling pathway diagrams to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanisms of Anticancer Activity

This compound exerts its antitumor effects through multiple, interconnected mechanisms. The primary pathways involve the inhibition of glutathione S-transferases, induction of oxidative stress-mediated apoptosis, and suppression of the Wnt/β-catenin signaling cascade.

Inhibition of Glutathione S-Transferase (GST)

A primary and well-established mechanism of ECA's anticancer activity is its inhibition of Glutathione S-Transferase (GST) enzymes, particularly the Pi 1 isoform (GSTP1-1), which is frequently overexpressed in cancer cells and contributes to chemotherapy resistance.[4][5]

-

Direct Inhibition: ECA functions as both a substrate and a potent inhibitor of GST enzymes.[6][7] Its α,β-unsaturated carbonyl group can covalently bind to cysteine residues in the active site of GSTP1-1, leading to its inactivation.[7][8]

-

Conjugate-Mediated Inhibition: ECA can form a conjugate with reduced glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by GST.[3][9] This ECA-GSH conjugate is an even more potent inhibitor of GSTP1-1 than ECA itself.[6][9] Studies have shown the inhibition constant (Ki) for the ECA-GSH conjugate against human lung GST-pi is 1.5 µM, compared to 11.5 µM for ECA alone.[9]

-

Reversal of Drug Resistance: By inhibiting GST, ECA can deplete cellular GSH levels and resensitize resistant cancer cells to traditional alkylating agents and other chemotherapeutics that are detoxified by GSH conjugation.[9][10]

Induction of Reactive Oxygen Species (ROS) and Apoptosis

ECA and its derivatives are potent inducers of apoptosis in a variety of cancer cell lines. This programmed cell death is often mediated by an increase in intracellular Reactive Oxygen Species (ROS).

The proposed mechanism involves the depletion of cellular GSH pools through GST inhibition, which disrupts the cell's redox balance and leads to the accumulation of ROS like hydrogen peroxide (H₂O₂).[11] This oxidative stress triggers the intrinsic apoptotic pathway, characterized by:

-

A decrease in the mitochondrial membrane potential (MMP).[11]

-

Activation of caspase cascades.[11]

-

Increased expression of death receptors like DR5.[11]

Studies in HL-60 leukemia cells have shown that the butyl-ester derivative of ECA (EABE) is a more potent inducer of apoptosis and ROS than ECA, likely due to more rapid cell entry.[4][11]

Inhibition of Wnt/β-Catenin Signaling

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is often aberrantly activated in cancers. ECA has been identified as an inhibitor of this pathway.[12] It has been shown to suppress the expression of β-catenin by targeting its promoter activity.[2] In chronic lymphocytic leukemia (CLL) cells, which exhibit constitutive Wnt activation, ECA can directly bind to the transcription factor LEF-1, destabilizing the LEF-1/β-catenin complex and downregulating target genes like cyclin D1.[4][12] This mechanism contributes to ECA's selective cytotoxicity towards CLL cells.[12] Furthermore, in combination with EGFR inhibitors, ECA co-suppresses the Wnt and MAPK signaling pathways to repress tumor growth.[3][13]

Quantitative Data Presentation

The cytotoxic and antitumor effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key efficacy data.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Primary CLL Cells | Chronic Lymphocytic Leukemia | 8.56 ± 3 | [4][12] |

| HL-60 | Promyelocytic Leukemia | 40.14 | [4] |

| Various | Pancreatic, Prostate, Ovarian, etc. | 6 - 223 | [2] |

| Normal PBMC | Peripheral Blood Mononuclear Cells | 34.79 ± 15.97 |[4] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. PBMC (Peripheral Blood Mononuclear Cells)

Table 2: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Treatment Details | Efficacy Outcome | Reference |

|---|---|---|---|

| DU145 Prostate Carcinoma (Mouse Xenograft) | 50 mg/kg ECA injection | 49% reduction in tumor weight | [11] |

| A549 Lung Cancer (Orthotopic Mouse Model) | 3 mg/kg ECA-treated cells | 50% reduction in lung cancer surface area | [11] |

| 4T1 Breast Cancer (Syngeneic Mouse Model) | Afatinib (20 mg/kg) + ECA (250 µ g/day ) | 34.2% improvement in tumor growth inhibition vs. Afatinib alone | [3] |

| 4T1 Breast Cancer (Syngeneic Mouse Model) | Neratinib (20 mg/kg) + ECA (250 µ g/day ) | 22.4% improvement in tumor growth inhibition vs. Neratinib alone |[3] |

Key Experimental Protocols

Investigating the anticancer effects of this compound involves a suite of standard cell and molecular biology techniques. Below are detailed methodologies for core experiments.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).

-

Drug Treatment: Treat cells with varying concentrations of this compound (or vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][15]

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[15][16]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as desired to induce apoptosis. Prepare positive and negative controls.[17]

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17][18]

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-5 µL of Propidium Iodide (PI) working solution.[18][19]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][20]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Intracellular ROS Detection (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS.

Protocol:

-

Cell Seeding: Seed cells (e.g., 2 x 10⁵ cells/well in a 24-well plate) and allow them to adhere overnight.[21]

-

Drug Treatment: Treat cells with this compound for the desired time.

-

Probe Loading: Remove the treatment medium and wash the cells once with serum-free medium (e.g., DMEM).[21] Add a working solution of DCFH-DA (typically 5-10 µM) to each well and incubate for 30 minutes at 37°C.[21][22]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[21]

-

Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.[21][22] The fluorescence is directly proportional to the amount of intracellular ROS.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify changes in the expression levels of specific proteins, such as those in the Wnt/β-catenin pathway (e.g., β-catenin, p-GSK3β, Cyclin D1).[23]

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using 1X SDS sample buffer or another appropriate lysis buffer.[24]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[24]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-β-catenin) overnight at 4°C with gentle agitation.[25]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. Quantify band intensity using densitometry software.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, acting through a triad of primary mechanisms: GST inhibition, ROS-mediated apoptosis, and Wnt/β-catenin pathway suppression. Its ability to reverse drug resistance and its efficacy in preclinical in vivo models make it a compelling candidate for further development.

Future research should focus on synthesizing ECA derivatives with improved bioavailability and a more favorable side-effect profile, separating its anticancer effects from its diuretic action.[2] Investigating its synergistic potential with a broader range of targeted therapies and immunotherapies could unlock new, effective combination treatments for various malignancies. Clinical trials, building on early phase I studies, are warranted to translate these promising preclinical findings into tangible benefits for cancer patients.[26]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound improves the antitumor effects of irreversible epidermal growth factor receptor tyrosine kinase inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Exhibits Selective Toxicity to Chronic Lymphocytic Leukemia Cells by Inhibition of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship of this compound analogues on glutathione-s-transferase P1-1 activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel this compound Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. This compound: A Promising Candidate for Drug Repurposing as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. kumc.edu [kumc.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. CST | Cell Signaling Technology [cellsignal.com]

- 26. pnnl.gov [pnnl.gov]

Ethacrynic Acid: A Technical Guide on its Effects on Cellular Apoptosis and Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacrynic acid (ECA) is a potent loop diuretic that has been clinically used for decades to treat edema associated with conditions like congestive heart failure, liver cirrhosis, and renal disease[1][2]. Its primary mechanism as a diuretic involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle[1][2]. Distinct from many other diuretics, ECA is not a sulfonamide, making it a viable alternative for patients with sulfa allergies[1][2].

Beyond its established diuretic function, a growing body of research has highlighted the potential of this compound as an anticancer agent[3][4][5][6]. This has led to its investigation as a repurposed drug with novel mechanisms of action that impact fundamental cellular processes. This technical guide provides an in-depth examination of this compound's effects on cellular apoptosis and proliferation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. ECA has been shown to regulate key cancer-associated processes, including proliferation, apoptosis, migration, and invasion, through various mechanisms[3][4][5].

Core Mechanisms of Action

This compound's influence on cell fate is multifaceted, stemming from its ability to interact with several key cellular components and signaling pathways. Its chemical structure, particularly the α,β-unsaturated ketone moiety, is crucial for its biological activity, allowing it to react with nucleophilic groups like the thiol group of cysteine residues in proteins[7][8].

Glutathione S-Transferase (GST) Inhibition

A primary and extensively studied mechanism of ECA is its role as an inhibitor of Glutathione S-Transferases (GSTs)[1][9][10]. GSTs are a family of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide range of endogenous and xenobiotic compounds, including many chemotherapeutic drugs[11].

-

Direct Inhibition: ECA can directly inhibit GST enzymes. The GSTP1-1 isoenzyme, which is often overexpressed in cancer cells and contributes to drug resistance, is a notable target[7][9][11].

-

GSH Depletion: ECA can form a conjugate with GSH, a reaction that can occur spontaneously or be catalyzed by GSTs[9][12]. This depletes the intracellular pool of reduced glutathione, a critical antioxidant.

-

Conjugate Activity: The ECA-GSH conjugate is itself a potent inhibitor of GST activity, often more so than ECA alone[9][12].

By inhibiting GSTs and depleting GSH, ECA can render cancer cells more susceptible to oxidative stress and the cytotoxic effects of other anticancer agents[10].

Induction of Reactive Oxygen Species (ROS)

A direct consequence of GSH depletion is an increase in intracellular Reactive Oxygen Species (ROS)[3][10]. GSH is a primary scavenger of ROS, and its reduction compromises the cell's antioxidant defense system.

-

Oxidative Stress: The accumulation of ROS, such as hydrogen peroxide (H₂O₂), leads to a state of oxidative stress[9][13].

-

Mitochondrial Dysfunction: This oxidative stress can damage cellular components, including mitochondria. ECA has been shown to cause a decrease in the mitochondrial membrane potential (MMP), a key event in the apoptotic cascade[3][9][13]. ROS-mediated mitochondrial dysfunction is a critical step in ECA-induced apoptosis[3][9].

Modulation of Signaling Pathways

ECA's effects on apoptosis and proliferation are mediated through its modulation of several critical intracellular signaling pathways.

-

Wnt/β-catenin Pathway: ECA has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, including chronic lymphocytic leukemia (CLL)[4][14]. It has been shown to directly bind to the transcription factor LEF-1, destabilizing the LEF-1/β-catenin complex and thereby inhibiting the transcription of Wnt target genes like cyclin D1 and LEF-1 itself[14].

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is a crucial regulator of cell proliferation, differentiation, and apoptosis[3]. ECA's effect on this pathway can be concentration-dependent and cell-type specific. It has been shown to inhibit the MAPK-ERK1/2 signaling pathway, but in some contexts, it can also activate the stress-activated JNK pathway, which contributes to apoptosis[3][10][15].

-

PI3K/AKT Pathway: Recent studies have indicated that ECA can inhibit the progression of prostate cancer by binding to GSTP1, which in turn leads to the downregulation of the PI3K/AKT signaling pathway's activity. This pathway is a critical promoter of cell survival and proliferation[16].

Effect on Cellular Proliferation

This compound demonstrates significant anti-proliferative effects across a wide range of cancer cell lines, typically in a dose- and time-dependent manner[3][4]. However, it is noteworthy that at low concentrations, ECA has sometimes been observed to promote cell proliferation, while higher concentrations consistently exert an inhibitory effect[3][4][17].

Quantitative Data: Anti-proliferative Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for this compound vary considerably among different cancer cell lines, reflecting diverse cellular sensitivities.

| Cancer Type | Cell Line(s) | IC₅₀ (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MCF7 | ~45 | 24 | [18] |

| MDA-MB-231 | ~60 | 24 | [18] | |

| 4T1 (Murine) | ~70 | 24 | [18] | |

| Lung Cancer | H1975 | 99.54 | 48 | [17] |

| A549 | 87.03 | 48 | [17] | |

| Chronic Lymphocytic Leukemia | Primary CLL Cells | 8.56 (mean) | Not Specified | [14] |

| Colon Cancer | DLD-1 | 60-100 | Not Specified | [3][4] |

| Various Cell Lines | Various | 6 - 223 | Not Specified | [4] |

Cell Cycle Arrest

The anti-proliferative activity of ECA is often linked to its ability to induce cell cycle arrest. By halting the cell cycle at specific checkpoints, ECA prevents cancer cells from dividing. For instance, in combination with EGFR tyrosine kinase inhibitors, ECA has been shown to block the cell cycle at the G2/M phase in MCF7 breast cancer cells and at the S and G2/M phases in MDA-MB-231 cells[18]. Similarly, in EGFR-mutated non-small cell lung cancer (NSCLC) cells, ECA in combination with afatinib blocked the G2/M phase[17]. In prostate cancer cells, ECA was found to arrest the cell cycle in the G0/G1 phase[16].

Effect on Cellular Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in numerous cancer cell types[4]. This is a key feature of successful cancer therapies, as cancer cells are characterized by their ability to evade this process[4]. The induction of apoptosis by ECA is often synergistic with other chemotherapeutic agents like arsenic trioxide (ATO)[10].

The pro-apoptotic mechanism of ECA is intrinsically linked to its ability to induce ROS and disrupt mitochondrial function[9]. The increase in intracellular H₂O₂ leads to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, which executes the apoptotic program[9][10]. Both caspase-9 (initiator) and caspase-3 (effector) have been shown to be activated following treatment[10].

Quantitative Data: Induction of Apoptosis

The concentration of this compound required to induce apoptosis varies depending on the cancer cell type.

| Cancer Type | Cell Line | Effective Concentration (µM) | Observation | Reference |

| Colon Cancer | DLD-1 | 60-100 | Induction of cell death. | [4] |

| Colon Cancer | Not specified | 200 | Greatest effect on apoptosis. | [4] |

| Lymphoma & Myeloma | Not specified | 30 | Most effective for cell death. | [4] |

| Lung Cancer (EGFR mutated) | H1975 | 75 | In combination, doubled apoptosis rate. | [17] |

| Chronic Lymphocytic Leukemia | Primary CLL Cells | 3 | Enhanced fludarabine-mediated apoptosis. | [14] |

Signaling Pathway and Workflow Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound: A Promising Candidate for Drug Repurposing as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.dongguk.edu [pure.dongguk.edu]

- 7. Inhibitory Effects of this compound Analogues Lacking the α,β-Unsaturated Carbonyl Unit and para-Acylated Phenols on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. karger.com [karger.com]

- 13. This compound butyl-ester induces apoptosis in leukemia cells through a hydrogen peroxide mediated pathway independent of glutathione S-transferase P1-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Exhibits Selective Toxicity to Chronic Lymphocytic Leukemia Cells by Inhibition of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound inhibits the growth and proliferation of prostate cancer cells by targeting GSTP1 and regulating the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Enhances the Antitumor Effects of Afatinib in EGFR/T790M-Mutated NSCLC by Inhibiting WNT/Beta-Catenin Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound improves the antitumor effects of irreversible epidermal growth factor receptor tyrosine kinase inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential Beyond Diuresis: A Technical Guide to the Diuretic-Independent Effects of Ethacrynic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacrynic acid (EA), a phenoxyacetic acid derivative, is a potent loop diuretic clinically used for managing edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2][3][4][5][6] Its primary mechanism of action involves the inhibition of the Na-K-2Cl symporter (NKCC2) in the thick ascending loop of Henle, leading to a significant increase in water and electrolyte excretion.[2][5][7][8][9] However, a growing body of evidence has illuminated a range of pharmacological activities independent of its diuretic function. These "off-target" effects, primarily stemming from its reactivity as an α,β-unsaturated ketone, position this compound as a compelling candidate for drug repurposing, particularly in oncology.[1][7]

This technical guide provides an in-depth exploration of the core diuretic-independent mechanisms of this compound. It summarizes key quantitative data, presents detailed experimental protocols for assays cited, and visualizes complex signaling pathways and workflows to support further research and development.

Core Mechanism: Inhibition of Glutathione S-Transferases (GSTs)

The most well-characterized diuretic-independent effect of this compound is its potent inhibition of Glutathione S-Transferases (GSTs).[3] GSTs are a superfamily of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of xenobiotics and electrophilic compounds.[10] In the context of cancer, overexpression of GSTs, particularly GST Pi 1 (GSTP1-1), is a significant mechanism of multidrug resistance, as they can detoxify chemotherapeutic agents.[11][12][13]

This compound acts as both a substrate and a potent inhibitor of several GST isozymes, including alpha (A), mu (M), pi (P), and omega (O) classes.[11][14] Inhibition can occur through two primary mechanisms:

-

Reversible Inhibition: Both this compound and its glutathione conjugate (EA-GSH) can reversibly bind to and inhibit GSTs.[14][15] The EA-GSH conjugate, in fact, is often a more potent inhibitor than the parent drug.[14][15][16]

-

Covalent Binding: The α,β-unsaturated ketone moiety of this compound can undergo a Michael addition reaction with the thiol group of cysteine residues on the GST enzyme, such as Cys47 of GSTP1-1, leading to covalent inactivation.[14][17] This covalent binding is itself reversible, with the catalytic activity being restorable in the presence of excess glutathione.[14][17]

The inhibition of GSTs by this compound leads to a depletion of intracellular glutathione and an increase in cellular oxidative stress, which can sensitize cancer cells to alkylating agents and other chemotherapies.[11][18]

Quantitative Data: GST Inhibition

| Compound | GST Isozyme | Inhibition Parameter | Value (µM) |

| This compound | Human Lung GST-pi | Ki | 11.5 |

| This compound-GSH Conjugate | Human Lung GST-pi | Ki | 1.5 |

| This compound | Rat GST (pi-class) | I50 | 3.3 - 4.8 |

| This compound | Rat GST (alpha-class) | I50 | 4.6 - 6.0 |

| This compound | Human GST (pi-class) | I50 | <0.1 - 1.2 |

| This compound-GSH Conjugate | Human GST (pi-class) | I50 | <0.1 - 1.2 |

Data compiled from references[14][16].

Signaling Pathway: this compound and GST Interaction

References

- 1. researchgate.net [researchgate.net]

- 2. Etacrynic acid - Wikipedia [en.wikipedia.org]

- 3. jmolpat.com [jmolpat.com]

- 4. This compound (Edecrin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. This compound: A Promising Candidate for Drug Repurposing as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Interactions of Glutathione S-Transferase-Pi with this compound and Its Glutathione Conjugate [stacks.cdc.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. This compound and piriprost as enhancers of cytotoxicity in drug resistant and sensitive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Michael Acceptor of Ethacrynic Acid: A Technical Guide to its Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacrynic acid (EA) is a potent loop diuretic that has garnered significant interest beyond its primary clinical application due to its unique chemical properties.[1][2][3] At the heart of its multifaceted biological activity lies an α,β-unsaturated ketone moiety, which functions as a Michael acceptor.[1][4][5] This electrophilic center allows this compound to form covalent adducts with nucleophiles, most notably the thiol groups of cysteine residues in proteins and the endogenous antioxidant glutathione (GSH).[4][6] This reactivity is central to its mechanism of action as an inhibitor of various enzymes and its influence on critical cellular signaling pathways. This technical guide provides an in-depth exploration of the chemical structure and reactivity of this compound's Michael acceptor, offering valuable insights for researchers in drug development and chemical biology.

Chemical Structure and Reactivity

This compound is a phenoxyacetic acid derivative characterized by an α,β-unsaturated ketone.[1] This structural feature is the key to its reactivity, making it susceptible to a Michael addition reaction. In this reaction, a nucleophile attacks the β-carbon of the unsaturated system, leading to the formation of a covalent bond.[7] The primary biological nucleophiles that react with this compound are thiols, such as the cysteine residues present in proteins and the tripeptide glutathione (GSH).[6] This covalent modification is often reversible, and the rate of both the forward and reverse reactions can be influenced by factors such as pH and the concentration of other thiols.[5][6]

The reactivity of the Michael acceptor in this compound analogs can be modulated through chemical modifications. For instance, introducing a hydroxyl group at the ortho-position of the α,β-unsaturated carbonyl can enhance its chemical reactivity through the formation of an intramolecular hydrogen bond.[8] Such modifications have been shown to correlate with increased antiproliferative activities.[4]

Reactivity with Glutathione and Cysteine

The reaction of this compound with glutathione is a crucial aspect of its biological activity. This conjugation can occur both non-enzymatically and be catalyzed by glutathione S-transferases (GSTs).[9][10] Interestingly, both this compound and its glutathione conjugate are potent inhibitors of GSTs, with the conjugate often exhibiting stronger inhibition.[9][10][11] This inhibition is a key mechanism by which this compound can reverse resistance to certain chemotherapeutic agents.[9][10]

The covalent binding of this compound to cysteine residues in proteins is another critical interaction. For example, it has been shown to bind to Cys34 of human albumin.[12] This reactivity is also responsible for its inhibition of enzymes where a cysteine residue is present in the active site.[13] The reversibility of this covalent bond has been demonstrated, with the catalytic activity of enzymes like GST P1-1 being restored upon incubation with an excess of glutathione.[6][7]

Quantitative Analysis of Reactivity

The reactivity of this compound and its derivatives has been quantified through various studies, providing valuable data for understanding its biological effects. The following tables summarize key quantitative data on its inhibition of glutathione S-transferases and its antiproliferative activity.

Table 1: Inhibition of Glutathione S-Transferases (GSTs) by this compound and its Glutathione Conjugate

| GST Class | Inhibitor | I50 (µM) | Inhibition Mechanism | Reference |

| Pi (π) | This compound | 11.5 | Non-competitive | [9] |

| Pi (π) | This compound-GSH Conjugate | 1.5 | Competitive | [9] |

| Alpha (α) | This compound | 4.6 - 6.0 | Reversible | [7] |

| Mu (µ) | This compound | 0.3 - 1.9 | Reversible | [7] |

| Pi (π) | This compound | 3.3 - 4.8 | Reversible | [7] |

| Alpha (α) | This compound-GSH Conjugate | 0.8 - 2.8 | Reversible | [7] |

| Mu (µ) | This compound-GSH Conjugate | < 0.1 - 1.2 | Reversible | [7] |

| Pi (π) | This compound-GSH Conjugate | 11 | Reversible | [7] |

Table 2: Antiproliferative Activity of an this compound Analog (Compound 8)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HL60 | Promyelocytic Leukemia | 15 | [4] |

| A549 | Lung Carcinoma | 41.2 | [4] |

| PC3 | Prostate Cancer | 68.7 | [4] |

| MCF7 | Breast Cancer | 61.5 | [4] |

Modulation of Signaling Pathways

The covalent modification of proteins by this compound's Michael acceptor can significantly impact cellular signaling pathways.

Wnt/β-catenin Pathway

This compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[14][15] It has been shown to directly bind to the transcription factor LEF-1, which destabilizes the LEF-1/β-catenin complex and leads to a decrease in the expression of Wnt target genes like cyclin D1 and fibronectin.[15] This inhibition of the Wnt pathway contributes to the selective toxicity of this compound towards chronic lymphocytic leukemia (CLL) cells.[15]

Wnt/β-catenin pathway inhibition by this compound.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels through degradation mediated by Keap1. Upon exposure to electrophiles or oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[16] this compound, being an electrophile, can activate the Nrf2 pathway, leading to the upregulation of these protective genes.[16]

Activation of the Nrf2 signaling pathway by this compound.

Experimental Protocols

Glutathione (GSH) Conjugation Assay (In Vitro)

This protocol is a generalized procedure based on methodologies described in the literature for assessing the chemical and enzymatic conjugation of this compound with glutathione.[17]

Objective: To determine the rate of non-enzymatic and enzymatic conjugation of this compound with GSH.

Materials:

-

This compound

-

Reduced glutathione (GSH)

-

Phosphate buffer (pH 7.4)

-

Liver cytosol (as a source of Glutathione S-transferases)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mobile phase for HPLC (e.g., acetonitrile/water with trifluoroacetic acid)

-

UV detector for HPLC

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a stock solution of GSH in phosphate buffer.

-

Prepare liver cytosol according to standard laboratory procedures.

-

-

Non-Enzymatic Conjugation:

-

In a microcentrifuge tube, combine phosphate buffer, GSH solution, and this compound solution to the desired final concentrations.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate any proteins.

-

Analyze the supernatant by HPLC to quantify the remaining this compound and the formation of the this compound-GSH conjugate.

-

-

Enzymatic Conjugation:

-

Follow the same procedure as for non-enzymatic conjugation, but include liver cytosol in the reaction mixture.

-

Run a control reaction without this compound to account for any background reactions.

-

Run a control reaction without liver cytosol to determine the non-enzymatic rate under the same conditions.

-

-

Data Analysis:

-

Calculate the rate of disappearance of this compound and the rate of formation of the conjugate.

-

The enzymatic rate can be determined by subtracting the non-enzymatic rate from the total rate observed in the presence of liver cytosol.

-

Workflow for in vitro GSH conjugation assay.

Cell Viability Assay (MTS Assay)

This protocol is a generalized procedure for assessing the antiproliferative effects of this compound and its analogs on cancer cell lines.[13]

Objective: To determine the IC50 value of a compound on a specific cell line.

Materials:

-

Cancer cell line of interest (e.g., HL60, A549)

-

Complete cell culture medium

-

96-well plates

-

Test compound (e.g., this compound analog)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 2.5 x 10^3 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 72 hours.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium and MTS reagent only).

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable curve-fitting software.

-

Conclusion

The Michael acceptor of this compound is a key structural feature that underpins its diverse biological activities. Its ability to covalently modify nucleophilic residues, particularly cysteine and glutathione, leads to the inhibition of enzymes and the modulation of critical signaling pathways. A thorough understanding of the chemical reactivity of this moiety, supported by quantitative data and detailed experimental protocols, is essential for researchers and scientists in the field of drug development. The insights provided in this technical guide can aid in the design of novel therapeutic agents that leverage the unique properties of the this compound scaffold and its reactive Michael acceptor.

References

- 1. Etacrynic acid - Wikipedia [en.wikipedia.org]

- 2. This compound: A Promising Candidate for Drug Repurposing as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Improvement of the Chemical Reactivity of Michael Acceptor of this compound Correlates with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiol adducts of this compound: a correlation of the rate of liberation of this compound with the onset and magnitude of the diuretic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reversible conjugation of this compound with glutathione and human glutathione S-transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and its glutathione conjugate as inhibitors of glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Interactions of glutathione S-transferase-pi with this compound and its glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Chemical modification of human albumin at cys34 by this compound: structural characterisation and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel this compound Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: A Promising Candidate for Drug Repurposing as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Exhibits Selective Toxicity to Chronic Lymphocytic Leukemia Cells by Inhibition of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Establishment of Two In Vitro Glutathione Conjugation Models and Their Application in Covalent Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Methodological & Application

Ethacrynic Acid in Oncology: Application Notes and Protocols for In Vivo Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethacrynic acid (EA) in preclinical in vivo cancer models. EA, a well-established diuretic, has garnered significant interest in oncology due to its potent inhibition of Glutathione S-transferases (GSTs), a key family of enzymes implicated in cellular detoxification and the development of therapeutic resistance. By targeting GSTs, EA can sensitize cancer cells to conventional chemotherapies and exert direct anti-tumor effects through the modulation of critical signaling pathways.

Mechanism of Action

This compound's primary anti-cancer mechanism revolves around its function as a GST inhibitor. GSTs contribute to drug resistance by catalyzing the conjugation of glutathione (GSH) to chemotherapeutic agents, thereby neutralizing them. EA covalently binds to GSTs, inactivating them and leading to an accumulation of cytotoxic drugs within cancer cells.[1] Furthermore, the depletion of GSH and inhibition of GSTs can induce oxidative stress and trigger apoptosis.

Beyond GST inhibition, EA has been shown to modulate key oncogenic signaling pathways. Notably, it can inhibit the Wnt/β-catenin signaling cascade, which is crucial for cancer cell proliferation, stemness, and metastasis.[2][3] Additionally, in combination with other targeted therapies like epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), EA can suppress the MAPK/ERK signaling pathway, further impeding tumor growth and survival.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of this compound across various cancer cell lines and its efficacy in in vivo models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Cancer | Varies | [1] |

| MDA-MB-231 | Breast Cancer | Varies | [1] |

| 4T1 | Breast Cancer | Varies | [2] |

| A549 | Non-Small Cell Lung Cancer | Varies | [1] |

| H1975 | Non-Small Cell Lung Cancer | Varies | [5] |

| DU145 | Prostate Cancer | Varies | [1] |

| OPM-2 | Multiple Myeloma | Varies | [6] |

| U-266 | Multiple Myeloma | Varies | [6] |

| RPMI-8226 | Multiple Myeloma | Varies | [6] |

| KMS-18 | Multiple Myeloma | Varies | [6] |

| MPC11 | Multiple Myeloma | Varies | [6] |

Note: IC50 values for EA can vary significantly depending on the specific experimental conditions and the duration of exposure.

Table 2: In Vivo Efficacy of this compound Treatment

| Cancer Model | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Reference |

| Breast Cancer (4T1 xenograft) | Balb/c mice | 250 µ g/day EA with Afatinib (20 mg/kg) or Neratinib (20 mg/kg) for 3 weeks | Synergistic inhibition of tumor growth | [2] |

| Non-Small Cell Lung Cancer (A549 & H1975 xenografts) | Balb/c mice | 20 mg/kg EA with 25 mg/kg Afatinib via intragastric administration for 3 weeks | Enhanced anti-tumor effects | [5] |

| Prostate Cancer (DU145 xenograft) | Mice | 50 mg/kg EA injection | 49% reduction in tumor weight | [1] |

| Multiple Myeloma (MPC11 xenograft) | BALB/c mice | EA treatment (dose not specified) | Significantly reduced tumor growth and prolonged survival | [6] |

| Lung Cancer (A549 cells) | Mice | Injection of 3 mg/kg EA-treated A549 cells | 50% reduction in lung cancer surface area | [1] |

| Myeloma | Mice | 450 µ g/day EA orally for 60 days | Significantly reduced tumor growth and increased overall survival | [1] |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Syngeneic Breast Cancer Mouse Model

This protocol is based on the methodology used to assess the synergistic effect of EA with EGFR TKIs.[2]

1. Cell Culture and Animal Model:

- Culture 4T1 breast cancer cells in appropriate media.

- Use female Balb/c mice, 6-8 weeks old.

2. Tumor Implantation:

- Harvest 4T1 cells and resuspend in sterile PBS.

- Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.

- Monitor tumor growth regularly using calipers.

3. Treatment Protocol:

- When tumors reach a volume of approximately 62.5 mm³, randomize mice into treatment groups (e.g., Vehicle control, EA alone, TKI alone, EA + TKI).

- Prepare EA for administration (e.g., dissolved in a suitable vehicle for oral gavage or intraperitoneal injection).

- Administer EA at a dose of 250 µ g/day .

- Co-administer the EGFR TKI (e.g., Afatinib at 20 mg/kg) according to the experimental design.

- Continue treatment for 3 weeks.

4. Efficacy Evaluation:

- Measure tumor volume 2-3 times per week.

- At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, western blotting).

Protocol 2: Assessment of this compound in a Non-Small Cell Lung Cancer Xenograft Model

This protocol is adapted from studies investigating EA in combination with afatinib.[5]

1. Cell Culture and Animal Model:

- Culture A549 or H1975 NSCLC cells.

- Use immunodeficient mice (e.g., nude or NOD/SCID), 6-8 weeks old.

2. Tumor Implantation:

- Subcutaneously inject 5 x 10^6 cells suspended in a mixture of PBS and Matrigel into the flank of each mouse.

- Allow tumors to establish and grow to a palpable size.

3. Treatment Protocol:

- Once tumors reach a diameter of ~5 mm, randomize mice into treatment groups.

- Administer EA (20 mg/kg) and Afatinib (25 mg/kg) via intragastric gavage.

- Treat animals daily for 3 weeks.

4. Efficacy Evaluation:

- Monitor tumor growth by caliper measurements throughout the study.

- At the study endpoint, sacrifice the animals, and harvest the tumors for weighing and subsequent molecular analysis.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. This compound improves the antitumor effects of irreversible epidermal growth factor receptor tyrosine kinase inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Exhibits Selective Toxicity to Chronic Lymphocytic Leukemia Cells by Inhibition of the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 4. This compound improves the antitumor effects of irreversible epidermal growth factor receptor tyrosine kinase inhibitors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Enhances the Antitumor Effects of Afatinib in EGFR/T790M-Mutated NSCLC by Inhibiting WNT/Beta-Catenin Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased In vivo Efficacy of Lenalidomide and Thalidomide by Addition of this compound | In Vivo [iv.iiarjournals.org]

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Assay of Ethacrynic Acid

These application notes provide a detailed framework for the quantitative analysis of ethacrynic acid in pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent loop diuretic used in the treatment of edema and hypertension. Accurate and precise analytical methods are crucial for its quantification in drug substances and products to ensure safety and efficacy. This document describes a validated, stability-indicating HPLC method that can separate this compound from its degradation products, making it suitable for routine quality control and stability studies.

Chromatographic System

A reliable HPLC system equipped with a UV detector is required. The components and their specifications are detailed below.

| Component | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or Photodiode Array (PDA) Detector |

| Column | C18 reverse-phase column (e.g., Spherisorb ODS II, 3 µm, or equivalent) |

| Data Acquisition | Chromatography Data Station |

Materials and Reagents

-

This compound Reference Standard (USP or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Water (HPLC grade or purified)

-

Sample of this compound for analysis

Experimental Protocols

Preparation of Mobile Phase

A stability-indicating isocratic HPLC method utilizes a mobile phase consisting of 0.1% (v/v) formic acid in water, methanol, and acetonitrile.[1]

Procedure:

-

To prepare the 0.1% formic acid solution, add 1 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

-

The mobile phase is a mixture of the 0.1% formic acid solution, methanol, and acetonitrile in a ratio of 45:8:47 (v/v/v).[1]

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solutions

Stock Standard Solution (20 mg/mL):

-

Accurately weigh approximately 100 mg of this compound Reference Standard.

-

Dissolve the standard in 5.0 mL of acetonitrile in a volumetric flask.[1]

Working Standard Solutions (0.5 - 500 µg/mL):

-

Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 0.5 to 500 µg/mL.[1] These solutions are used to establish the calibration curve.

Preparation of Sample Solutions

The preparation of sample solutions will depend on the formulation (e.g., tablets, injections). The following is a general procedure for tablets.

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 1 mg/mL) and transfer it to a suitable volumetric flask.

-

Add a portion of the diluent (mobile phase) and sonicate for at least 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to the mark with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | Spherisorb ODS II (3 µm) or equivalent C18 column |

| Mobile Phase | 0.1% Formic Acid in Water:Methanol:Acetonitrile (45:8:47, v/v/v)[1] |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25 °C |

| Detection Wavelength | 275 nm[2] |

| Run Time | Sufficient to allow for the elution of this compound and any potential degradation products. |

System Suitability

Before sample analysis, the chromatographic system must meet the following suitability parameters. These are general requirements, and specific methods may have different limits.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Data Presentation

The quantitative data for the HPLC assay of this compound is summarized in the tables below.

Table 1: Linearity Data

| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| 0.5 - 500[1] | y = 8.9523x + 3.1103[1] | 1.0000[1] |

Table 2: Sensitivity Data

| Parameter | Value |

| Limit of Detection (LOD) | 0.2 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.5 µg/mL[1] |

Table 3: Precision Data

| Precision Level | % RSD |

| Repeatability (Intra-day) | < 2.0 |

| Intermediate Precision (Inter-day) | < 2.0 |

Table 4: Accuracy Data

| Spiked Concentration (µg/mL) | Mean Recovery (%) |

| Low | 98.0 - 102.0 |

| Medium | 98.0 - 102.0 |

| High | 98.0 - 102.0 |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC assay of this compound.

Logical Relationship of Method Validation Parameters

References

Application Notes and Protocols for Glutathione S-transferase (GST) Activity Assay with Ethacrynic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferases (GSTs) are a superfamily of phase II detoxification enzymes pivotal in cellular defense against a wide array of xenobiotics and endogenous electrophilic compounds. By catalyzing the conjugation of reduced glutathione (GSH) to these substrates, GSTs render them more water-soluble and facilitate their excretion from the cell. This enzymatic activity is a critical mechanism in drug metabolism and the protection of cells from oxidative stress. Ethacrynic acid (EA), a potent diuretic, is a well-characterized substrate and inhibitor of GSTs, making it a valuable tool for studying GST activity and its implications in drug development and disease. These application notes provide detailed protocols for the assay of GST activity using this compound as a substrate, summarize key quantitative data, and illustrate the broader context of GST function in cellular signaling.

Principle of the Assay

The Glutathione S-transferase (GST) activity assay with this compound is based on the enzymatic conjugation of the thiol group of reduced glutathione (GSH) to the electrophilic center of this compound. This reaction is catalyzed by GST and results in the formation of an S-(2,3-dichloro-4-carboxyphenoxy)acetyl glutathione conjugate. The formation of this conjugate can be monitored spectrophotometrically by measuring the increase in absorbance at 270 nm. The rate of this increase in absorbance is directly proportional to the GST activity in the sample.

Data Presentation

The following table summarizes key quantitative data for the interaction of this compound and its glutathione conjugate with various Glutathione S-transferase isozymes.

| Parameter | GST Isozyme Class | Value | Species | Comments | Reference |

| Inhibition Constant (Ki) | Pi (π) | 11.5 µM | Human Lung | This compound as an inhibitor. | |

| Inhibition Constant (Ki) | Pi (π) | 1.5 µM | Human Lung | This compound-GSH conjugate as an inhibitor. | |

| 50% Inhibitory Concentration (I50) | Alpha (α) | 4.6 - 6.0 µM | Human and Rat | This compound as an inhibitor. | |

| 50% Inhibitory Concentration (I50) | Mu (µ) | 0.3 - 1.9 µM | Human and Rat | This compound as an inhibitor. | |

| 50% Inhibitory Concentration (I50) | Pi (π) | 3.3 - 4.8 µM | Human and Rat | This compound as an inhibitor. | |

| 50% Inhibitory Concentration (I50) | Alpha (α) | 0.8 - 2.8 µM | Human and Rat | This compound-GSH conjugate as an inhibitor. | |

| 50% Inhibitory Concentration (I50) | Mu (µ) | < 0.1 - 1.2 µM | Human and Rat | This compound-GSH conjugate as an inhibitor. | |

| 50% Inhibitory Concentration (I50) | Pi (π) | 11.0 µM | Human and Rat | This compound-GSH conjugate as an inhibitor. | |

| Michaelis Constant (Km) for this compound | Not specified | 94 µM | Rat Liver Cytosol | Enzymatic conjugation of this compound. | |

| Michaelis Constant (Km) for GSH | Not specified | 1.2 mM | Rat Liver Cytosol | Enzymatic conjugation of this compound. | |

| Maximum Velocity (Vmax) | Not specified | 533 nmol/min/mg protein | Rat Liver Cytosol | Enzymatic conjugation of this compound. |

Experimental Protocols

Preparation of Reagents

-

100 mM Potassium Phosphate Buffer (pH 6.5): Prepare a solution of 100 mM potassium phosphate and adjust the pH to 6.5 using potassium hydroxide (KOH) or phosphoric acid (H₃PO₄). Store at 4°C.

-

100 mM Reduced Glutathione (GSH) Stock Solution: Dissolve the appropriate amount of reduced glutathione in deionized water to make a 100 mM stock solution. Prepare this solution fresh on the day of the experiment and keep it on ice.

-

10 mM this compound (EA) Stock Solution: Dissolve the appropriate amount of this compound in absolute ethanol to make a 10 mM stock solution. Store at -20°C, protected from light.

-

Sample Preparation (Cell Lysate or Tissue Homogenate):

-

Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).

-

Resuspend the cell pellet in ice-cold 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM EDTA.

-

Lyse the cells by sonication or homogenization.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the cytosolic GST, for the assay.

-